molecular formula C12H14Cl2O2 B14000729 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane CAS No. 5436-85-1

2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B14000729
CAS No.: 5436-85-1
M. Wt: 261.14 g/mol
InChI Key: WUXKVKLALVHUJI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a dichlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Acetone or other suitable organic solvents

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of dichlorophenyl ketones or carboxylic acids.

    Reduction: Formation of dichlorophenyl alcohols or alkanes.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, leading to the disruption of cellular processes. The compound may inhibit enzyme activity or interfere with cell membrane integrity, resulting in antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar dichlorophenyl structure but different functional groups.

    2,4-Dichlorobenzyl alcohol: An antiseptic compound with a similar dichlorophenyl group but different chemical properties.

Uniqueness

2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical reactivity and potential applications. Its combination of dichlorophenyl and dioxane moieties makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

5436-85-1

Molecular Formula

C12H14Cl2O2

Molecular Weight

261.14 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C12H14Cl2O2/c1-12(2)6-15-11(16-7-12)9-4-3-8(13)5-10(9)14/h3-5,11H,6-7H2,1-2H3

InChI Key

WUXKVKLALVHUJI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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